2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with trifluoroacetic anhydride to form 2-trifluoroacetyl-4-chloroaniline. This intermediate is then reacted with triisopropylsilyl chloride in the presence of a base such as pyridine to yield the final product .
Chemical Reactions Analysis
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline can be compared with similar compounds such as:
2-Trifluoroacetyl-4-chloroaniline: Lacks the triisopropylsilyloxy group, making it less bulky and potentially less selective in its interactions.
4-Chloro-5-triisopropylsilyloxyaniline: Lacks the trifluoroacetyl group, which may affect its reactivity and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKTPJNAVUZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClF3NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676175 |
Source
|
Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342621-21-0 |
Source
|
Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.